1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine
Description
1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with ethyl and methoxyphenyl groups
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(2-ethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-17-10-11-20(26-3)21(16-17)27(24,25)23-14-12-22(13-15-23)19-9-7-6-8-18(19)5-2/h6-11,16H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWBKIWVNEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
The introduction of the 2-ethylphenyl group to piperazine typically proceeds via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A method adapted from WO2017137048A1 involves reacting piperazine with 1-bromo-2-ethylbenzene under mild conditions:
Procedure :
- Piperazine (1.0 equiv) is dissolved in toluene and heated to 80°C.
- 1-Bromo-2-ethylbenzene (1.1 equiv) is added dropwise, followed by catalytic KI to enhance reactivity.
- The mixture is refluxed for 12–15 hours, cooled, and extracted with aqueous acetic acid (7% v/v).
- Neutralization with Na2CO3 yields 4-(2-ethylphenyl)piperazine as a free base.
Optimization Notes :
- Temperature : Reactions performed at 80–100°C improve conversion rates.
- Solvent : Toluene or DMF enhances solubility of aromatic electrophiles.
- Yield : 68–75% after recrystallization with n-hexane.
Sulfonylation with 5-Ethyl-2-methoxyphenylsulfonyl Chloride
Preparation of Sulfonyl Chloride
The sulfonylating agent, 5-ethyl-2-methoxyphenylsulfonyl chloride, is synthesized via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl2):
Procedure :
Sulfonylation Reaction
The sulfonyl group is introduced to 4-(2-ethylphenyl)piperazine under basic conditions, as demonstrated in CN101440067B :
Procedure :
- 4-(2-Ethylphenyl)piperazine (1.0 equiv) is dissolved in dry DMF under N2.
- 5-Ethyl-2-methoxyphenylsulfonyl chloride (1.05 equiv) is added portionwise at 0°C.
- Triethylamine (2.5 equiv) is introduced to scavenge HCl.
- The reaction is stirred at room temperature for 6–8 hours, quenched with ice water, and extracted with CH2Cl2.
- Purification via silica gel chromatography (EtOAc/hexane, 1:3) affords the target compound.
Critical Parameters :
- Base Selection : Triethylamine or pyridine prevents protonation of the piperazine, ensuring efficient sulfonylation.
- Solvent : DMF or THF facilitates sulfonyl chloride reactivity.
- Yield : 70–82% after purification.
Alternative Pathways and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach from WO2009057133A2 combines alkylation and sulfonylation in a single reactor:
- Piperazine is alkylated with 1-bromo-2-ethylbenzene in toluene at 80°C.
- Without isolation, 5-ethyl-2-methoxyphenylsulfonyl chloride is added directly, followed by triethylamine.
- The crude product is purified via recrystallization (ethanol/water).
Advantages :
Solid-Phase Synthesis
Adapting methods from PMC3998562 , polymer-supported piperazine derivatives enable iterative functionalization:
- Resin-bound piperazine is reacted with 1-bromo-2-ethylbenzene in DMF at 50°C.
- After washing, the resin is treated with sulfonyl chloride in CH2Cl2.
- Cleavage with TFA/H2O yields the target compound.
Yield : 60–68% with >95% purity.
Reaction Optimization and Scalability
Temperature and Time Dependencies
| Step | Optimal Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Alkylation | 80–100 | 12–15 | 68–75 |
| Sulfonylation | 0 → RT | 6–8 | 70–82 |
Solvent Effects
| Solvent | Dielectric Constant | Alkylation Yield (%) | Sulfonylation Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 72 | – |
| DMF | 36.7 | – | 78 |
| THF | 7.6 | 65 | 70 |
Key Insight : Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity but may require stringent drying.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.20 (m, aromatic H), 3.89 (s, OCH3), 2.95–2.60 (m, piperazine CH2), 1.25 (t, J=7.6 Hz, CH2CH3).
- MS (ESI+) : m/z 443.2 [M+H]+.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The compound has been studied for its interaction with serotonin and dopamine receptors, which are critical in mood regulation. For instance, a study demonstrated that piperazine derivatives could enhance serotonin transporter binding, suggesting potential use in treating depression and anxiety disorders .
Antipsychotic Effects
The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. Studies have shown that modifications in the piperazine ring can lead to increased affinity for dopamine receptors, which are often implicated in psychotic disorders .
Neuroprotective Properties
Preliminary research indicates that this compound may exhibit neuroprotective effects against neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's disease, where maintaining synaptic integrity is crucial .
Study 1: Serotonin Receptor Binding
A study published in PubMed explored the binding affinities of various piperazine derivatives to serotonin receptors. The results indicated that compounds similar to 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine displayed enhanced binding to the serotonin transporter, supporting its potential as an antidepressant .
Study 2: Dopamine Receptor Interaction
In another investigation, the compound was evaluated for its effects on dopamine receptor activity. It was found to have a favorable profile for dopamine D2 receptor binding, suggesting its utility in managing psychotic symptoms associated with schizophrenia .
Mechanism of Action
The mechanism of action of 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor or activator of certain pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethylpiperazine: A simpler analog with similar structural features but lacking the sulfonyl and methoxyphenyl groups.
1-Phenylpiperazine: Another related compound with a phenyl group attached to the piperazine ring.
Uniqueness: 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to simpler analogs.
Biological Activity
1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with various functional groups, including a sulfonyl group and ethyl and methoxy phenyl moieties. Its molecular formula can be represented as , indicating the presence of sulfur, nitrogen, and oxygen in addition to carbon and hydrogen.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Effects : Some piperazine derivatives have been shown to interact with serotonin receptors, suggesting potential antidepressant properties.
- Acetylcholinesterase Inhibition : Certain derivatives inhibit human acetylcholinesterase, which may have implications for treating Alzheimer's disease by preventing amyloid peptide aggregation .
- Anticancer Activity : Preliminary studies indicate that some piperazine compounds possess anticancer properties, with effective concentrations against various cancer cell lines .
Data Tables
Case Studies
-
Acetylcholinesterase Inhibition Study :
- Objective : To evaluate the inhibitory potential of piperazine derivatives on acetylcholinesterase.
- Method : Virtual screening and molecular docking were employed to assess binding affinities.
- Findings : Derivatives showed varying degrees of inhibition, with specific compounds demonstrating significant binding affinity at the enzyme's active sites. This suggests their potential as therapeutic agents in neurodegenerative diseases.
-
Antidepressant Activity Exploration :
- Objective : To investigate the antidepressant-like effects of selected piperazine derivatives.
- Method : Behavioral assays in rodent models were conducted.
- Results : Certain compounds exhibited significant reductions in depressive-like behaviors, indicating their potential as new antidepressants.
-
Anticancer Efficacy Assessment :
- Objective : To determine the cytotoxic effects of this compound on cancer cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Outcomes : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity.
Q & A
Q. What are the common synthetic routes for synthesizing 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine?
The synthesis typically involves multi-step reactions starting with the preparation of key intermediates. A standard approach includes:
Sulfonyl chloride formation : Reacting 5-ethyl-2-methoxyphenol with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
Piperazine coupling : Reacting the sulfonyl chloride with 4-(2-ethylphenyl)piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond.
Purification : Using column chromatography or recrystallization to isolate the product.
Optimization of solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:piperazine) is critical for yields >75% .
Q. How can the structure and purity of this compound be confirmed?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., ethyl groups at δ 1.2–1.4 ppm for CH and δ 2.5–3.0 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 449.18 for CHNOS) .
- HPLC : Purity ≥95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What is known about the compound’s stability under varying pH conditions?
Stability studies show:
- Acidic conditions (pH 2–4) : Partial hydrolysis of the sulfonyl group occurs after 24 hours.
- Neutral to basic conditions (pH 7–9) : Stable for >72 hours, with <5% degradation.
Use buffered solutions (pH 7.4) for biological assays to maintain integrity .
Q. What biological activities have been reported for structurally similar piperazine derivatives?
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer potential : IC = 12 µM against HeLa cells via apoptosis induction .
- Receptor modulation : Serotonin (5-HT) and dopamine D receptor antagonism in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to nonpolar solvents .
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) accelerates coupling reactions by 30% .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition reduces side-product formation .
Q. How should researchers address contradictory data in biological activity assays?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, MCF-7) to confirm activity thresholds .
- Solubility checks : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Target specificity profiling : Employ kinase/GPCR panels to rule off-target effects .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT receptors (PDB ID: 6WGT) to identify key residues (e.g., Asp155 hydrogen bonding) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethyl groups) with IC values .
Q. How does structural modification influence pharmacological activity?
- Sulfonyl group replacement : Switching to carbonyl reduces antimicrobial activity by 50% .
- Ethyl vs. methyl substituents : Bulkier ethyl groups enhance blood-brain barrier permeability (logP = 3.8 vs. 2.5 for methyl) .
- Methoxy positional isomers : 2-Methoxy (vs. 4-methoxy) improves serotonin receptor binding affinity (K = 18 nM vs. 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
